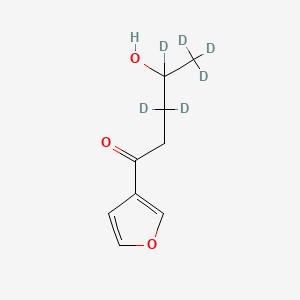
4-Ipomeanol-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ipomeanol-d6 is a deuterated analog of 4-Ipomeanol, a naturally occurring furan derivative isolated from sweet potatoes infected with the fungus Fusarium solani . This compound is known for its toxic properties, particularly affecting the lungs, liver, and kidneys in humans and animals . The deuterated form, this compound, is often used in scientific research to study the metabolism and toxicology of 4-Ipomeanol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ipomeanol-d6 typically involves the incorporation of deuterium atoms into the 4-Ipomeanol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with a deuterated precursor and carry out the necessary chemical transformations to obtain the final product .
Industrial Production Methods
The use of deuterated solvents and reagents in large-scale reactions would be essential to produce sufficient quantities of the compound for research purposes .
化学反应分析
Types of Reactions
4-Ipomeanol-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. The furan ring, ketone group, and alcohol group present in the molecule contribute to its reactivity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, with nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of an epoxide, while reduction of the ketone group results in a secondary alcohol .
科学研究应用
4-Ipomeanol-d6 has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and metabolism of furan derivatives.
Biology: Investigated for its toxic effects on various cell types, particularly lung cells.
Industry: Utilized in the development of new drugs and chemical processes.
作用机制
The mechanism of action of 4-Ipomeanol-d6 involves its metabolic activation by cytochrome P450 enzymes. This leads to the formation of a reactive intermediate, which can covalently bind to cellular proteins and DNA, causing cellular damage and toxicity . The primary molecular targets are the bronchiolar Clara cells in the lungs, where the compound is metabolized to its toxic form .
相似化合物的比较
4-Ipomeanol-d6 is similar to other 3-substituted furans, such as ipomeanine, 1-ipomeanol, and 1,4-ipomeadiol . These compounds share structural similarities but differ in the location and number of hydroxyl groups. The uniqueness of this compound lies in its selective toxicity towards lung tissue and its potential use as an anticancer agent .
List of Similar Compounds
- Ipomeanine
- 1-Ipomeanol
- 1,4-Ipomeadiol
属性
分子式 |
C9H12O3 |
|---|---|
分子量 |
174.23 g/mol |
IUPAC 名称 |
3,3,4,5,5,5-hexadeuterio-1-(furan-3-yl)-4-hydroxypentan-1-one |
InChI |
InChI=1S/C9H12O3/c1-7(10)2-3-9(11)8-4-5-12-6-8/h4-7,10H,2-3H2,1H3/i1D3,2D2,7D |
InChI 键 |
RJYQLMILDVERHH-DTHBTZQSSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC(=O)C1=COC=C1)O |
规范 SMILES |
CC(CCC(=O)C1=COC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


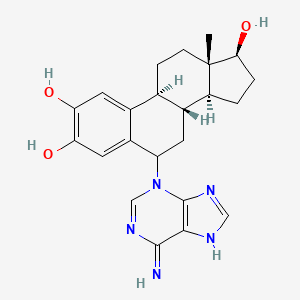
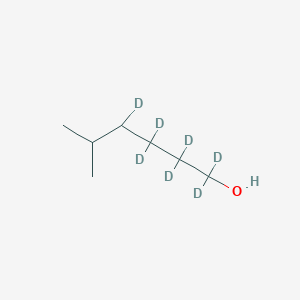
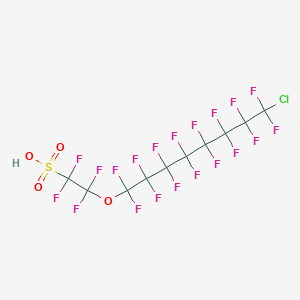

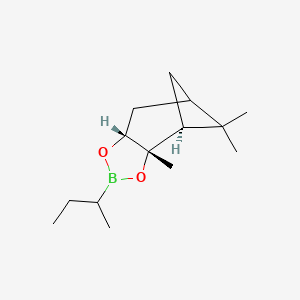
![4'-Heptyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13406954.png)
![tert-butyl N-[(2S,3R)-4-[[(2S)-1-[[(2S)-1-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentylamino]-3-(4-benzoylphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl-benzylamino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13406956.png)
![NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc](/img/structure/B13406978.png)
![2-(2,2,2-Trifluoroacetyl)-2-azabicyclo[2.2.1]heptane-3-carbaldehyde](/img/structure/B13406982.png)
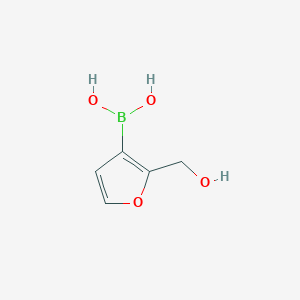

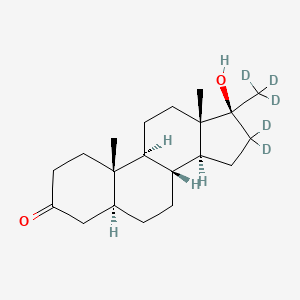
![Cefonicid sodium[5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[(hydroxyphenylacetyl)amino]-8-oxo-3-[[[1-(sulfomethyl)-1H-tetrazol-5-yl]thio]methyl]-, disodium salt]](/img/structure/B13407007.png)
![Sodium 5-[(2-hydroxynaphthyl)azo]naphthalenesulphonate](/img/structure/B13407014.png)
